molecular formula C11H16N2OS B14147332 Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- CAS No. 21446-81-1

Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)-

Cat. No.: B14147332
CAS No.: 21446-81-1
M. Wt: 224.32 g/mol
InChI Key: QMSQNAXWXPUGME-UHFFFAOYSA-N
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Description

Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene group and the ethanol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including distillation, crystallization, or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the ethanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(furan-2-yl)-
  • Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(benzofuran-2-yl)-

Uniqueness

Compared to similar compounds, Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- may exhibit unique properties due to the presence of the thiophene ring

Properties

CAS No.

21446-81-1

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-thiophen-2-ylethanol

InChI

InChI=1S/C11H16N2OS/c1-13-6-3-5-12-11(13)8-9(14)10-4-2-7-15-10/h2,4,7,9,14H,3,5-6,8H2,1H3

InChI Key

QMSQNAXWXPUGME-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN=C1CC(C2=CC=CS2)O

Origin of Product

United States

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